Lewis Acidity (pKa) vs Non-Fluorinated Analog
The introduction of an electron-withdrawing para-fluoro substituent lowers the pKa of 4-fluoro-3-methoxyphenylboronic acid relative to its non-fluorinated analog, phenylboronic acid, increasing its Lewis acidity. This enhanced acidity correlates with a more electrophilic boron center, which can accelerate the rate-determining transmetalation step in Suzuki-Miyaura couplings [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 8.19 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: 8.9 (experimental) [1] |
| Quantified Difference | ΔpKa ≈ -0.7 (more acidic) |
| Conditions | Aqueous solution |
Why This Matters
This difference in pKa can be critical for optimizing reaction rates in challenging Suzuki couplings, as the transmetalation step is sensitive to the electrophilicity of the boron center [1].
- [1] Gozdalik, J. T., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Organic Chemistry, 2017(34), 5099-5107. View Source
